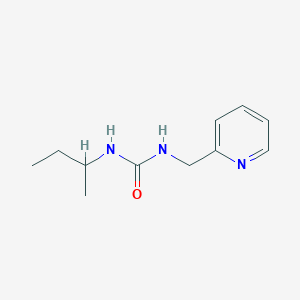
N-(sec-butyl)-N'-(2-pyridinylmethyl)urea
Descripción general
Descripción
N-(sec-butyl)-N'-(2-pyridinylmethyl)urea is a chemical compound that is commonly used in scientific research. This compound is known for its unique properties, which make it useful for a variety of applications. In
Aplicaciones Científicas De Investigación
N-(sec-butyl)-N'-(2-pyridinylmethyl)urea has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of protein kinase inhibitors. It has been shown to be a potent inhibitor of several protein kinases, including PIM1, PIM2, and PIM3. This makes it a useful tool for studying the role of these kinases in various cellular processes.
Mecanismo De Acción
The mechanism of action of N-(sec-butyl)-N'-(2-pyridinylmethyl)urea involves the inhibition of protein kinases. Specifically, it binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to target proteins. This results in the inhibition of downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(sec-butyl)-N'-(2-pyridinylmethyl)urea are dependent on the specific protein kinase being targeted. In general, however, inhibition of protein kinases can lead to a variety of cellular effects, including reduced proliferation, increased apoptosis, and altered gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(sec-butyl)-N'-(2-pyridinylmethyl)urea in lab experiments is its specificity for certain protein kinases. This allows researchers to selectively target these kinases without affecting other cellular processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving N-(sec-butyl)-N'-(2-pyridinylmethyl)urea. One area of interest is the development of new protein kinase inhibitors based on the structure of this compound. Additionally, further research is needed to fully understand the specific cellular processes and signaling pathways affected by inhibition of PIM kinases. Finally, there is potential for the development of new therapies targeting these kinases in various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, N-(sec-butyl)-N'-(2-pyridinylmethyl)urea is a useful compound for scientific research, particularly in the study of protein kinase inhibitors. Its unique properties and mechanism of action make it a valuable tool for understanding cellular processes and developing new therapies. As research in this area continues, there is potential for many exciting new discoveries and applications.
Propiedades
IUPAC Name |
1-butan-2-yl-3-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-3-9(2)14-11(15)13-8-10-6-4-5-7-12-10/h4-7,9H,3,8H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROFGKDBTVEMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NCC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4703088.png)


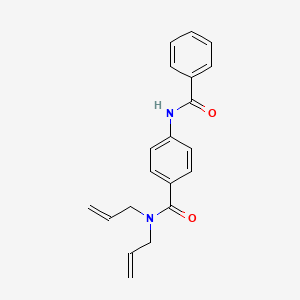
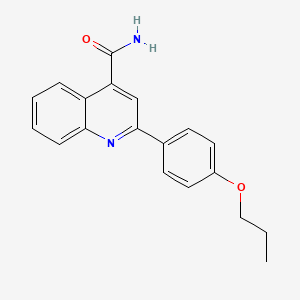
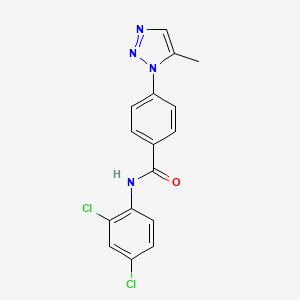

![9-{2-hydroxy-3-[(tetrahydro-2-furanylmethyl)amino]propyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one hydrochloride](/img/structure/B4703153.png)
![N-(2,6-dichlorophenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4703154.png)
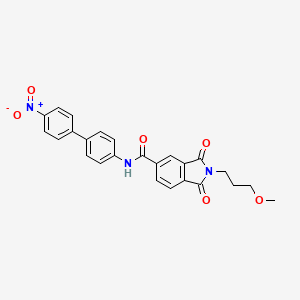
![N~2~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4703178.png)

![2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylic acid](/img/structure/B4703203.png)
